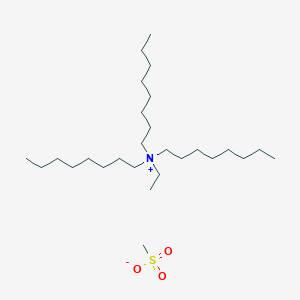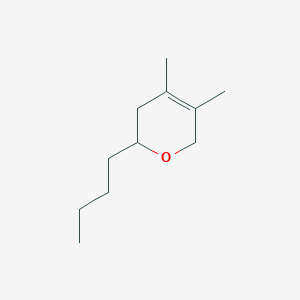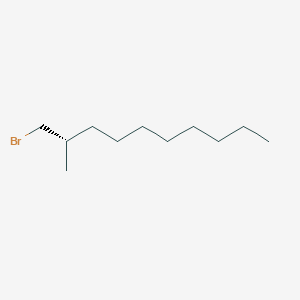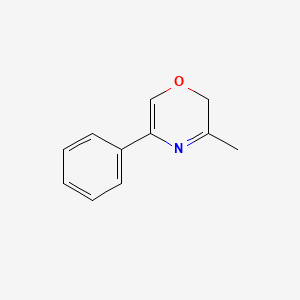
Ethyl (chloroethynyl)phenylphosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (chloroethynyl)phenylphosphinate is an organophosphorus compound with a unique structure that includes an ethyl group, a chloroethynyl group, and a phenyl group attached to a phosphinate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (chloroethynyl)phenylphosphinate can be synthesized through various methods. One common approach involves the reaction of phosphinic acid with ethyl chloroformate in the presence of pyridine . Another method includes the ethylation of phenylphosphinic acid using ethyl trimethylsilyl phenylphosphonite or the corresponding trimethylstannyl ester . These reactions typically require specific conditions, such as the presence of a catalyst and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (chloroethynyl)phenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The chloroethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as pyridine, and reducing agents like hydrogen gas. Reaction conditions often involve controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various phosphine oxides, substituted phosphinates, and reduced phosphine derivatives .
Applications De Recherche Scientifique
Ethyl (chloroethynyl)phenylphosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, especially those targeting specific enzymes and receptors.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl (chloroethynyl)phenylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its derivatives may act as enzyme inhibitors by binding to the active site and preventing substrate access .
Comparaison Avec Des Composés Similaires
Ethyl (chloroethynyl)phenylphosphinate can be compared with other similar compounds, such as:
Ethyl phenylphosphinate: Lacks the chloroethynyl group, making it less reactive in certain substitution reactions.
Diphenylphosphinic acid: Contains two phenyl groups, offering different steric and electronic properties.
Diethyl phosphite: Features two ethyl groups, providing different reactivity and applications.
These comparisons highlight the unique structure and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
78605-36-4 |
|---|---|
Formule moléculaire |
C10H10ClO2P |
Poids moléculaire |
228.61 g/mol |
Nom IUPAC |
[2-chloroethynyl(ethoxy)phosphoryl]benzene |
InChI |
InChI=1S/C10H10ClO2P/c1-2-13-14(12,9-8-11)10-6-4-3-5-7-10/h3-7H,2H2,1H3 |
Clé InChI |
NZKIGJXYKXGMHM-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C#CCl)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Aminomethyl)-3,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14429380.png)


![4-[(E)-(1,3-Thiazol-2-yl)diazenyl]aniline](/img/structure/B14429417.png)




![N-[(2R,3S)-3-(2,5-Dihydroxyphenyl)-5-hydroxy-3-methyl-2,3-dihydro-1-benzofuran-2-yl]-N-methylpropanamide](/img/structure/B14429452.png)




![Benzoxazole, 2-[(2-pyridinylmethyl)thio]-](/img/structure/B14429484.png)
